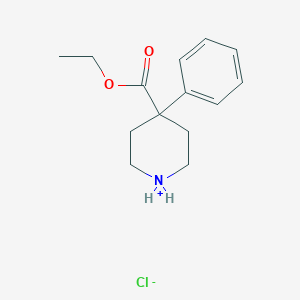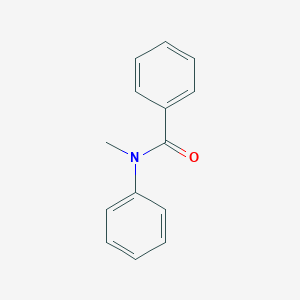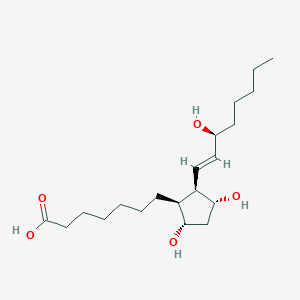![molecular formula C12H10N2 B159234 2-methyl-1H-Naphth[1,2-d]imidazole CAS No. 1792-42-3](/img/structure/B159234.png)
2-methyl-1H-Naphth[1,2-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1H-Naphth[1,2-d]imidazole is a heterocyclic compound that belongs to the class of naphthoimidazoles These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of a methyl group at the 2-position of the imidazole ring distinguishes this compound from other naphthoimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-Naphth[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.
Another synthetic route involves the condensation of 2-naphthylamine with a 1,2-dicarbonyl compound, such as benzil, in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-Naphth[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphthoimidazole derivatives, depending on the electrophile used.
Scientific Research Applications
2-methyl-1H-Naphth[1,2-d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also being investigated for its antimicrobial and antiviral properties.
Materials Science: The compound’s fluorescent properties make it useful as a fluorescent probe in imaging applications. It is also being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and functional group compatibility make it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-1H-Naphth[1,2-d]imidazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can modulate signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-methyl-1H-Naphth[1,2-d]imidazole can be compared with other naphthoimidazole derivatives, such as:
1H-Naphth[2,3-d]imidazole: This compound lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-4,9-dihydro-1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: This compound contains additional functional groups, such as carbonyl groups, which can influence its chemical properties and applications.
Properties
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHPZQPVRNKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


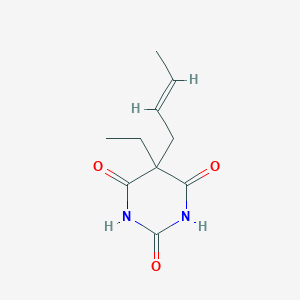



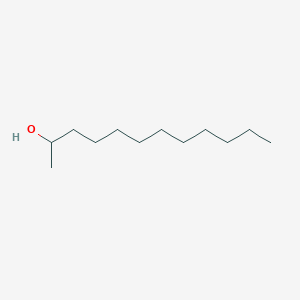
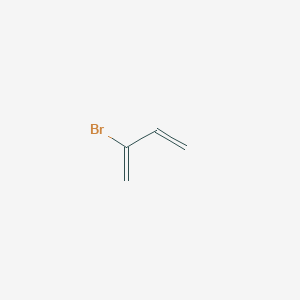
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
